molecular formula C15H12FNO2 B7473420 2-(4-fluorobenzoyl)-N-methylbenzamide

2-(4-fluorobenzoyl)-N-methylbenzamide

Cat. No.: B7473420
M. Wt: 257.26 g/mol
InChI Key: UZLSWZFNOKKYNY-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzoyl)-N-methylbenzamide is a synthetic organic compound characterized by its benzamide core structure substituted with a 4-fluorobenzoyl group and an N-methyl moiety. With a molecular formula of C16H13FNO2 and a molecular weight of 267.28 g/mol, this compound belongs to a class of molecules that have garnered significant interest in medicinal chemistry and drug discovery research. Fluorinated benzamide derivatives are frequently investigated as key scaffolds in the development of protein kinase inhibitors . These small-molecule inhibitors can function by competing with ATP for binding sites in the active conformation of kinases (Type 1 inhibition) or by binding to allosteric pockets in inactive kinase conformations (Type 2 inhibition) . The structural features of this compound, particularly the benzamide linker and fluorine atom, are common in compounds designed for targeted cancer therapy, as they can mimic aspects of known kinase inhibitor pharmacophores and contribute to binding affinity and selectivity . The incorporation of fluorine into organic compounds is a common strategy in agrochemical and pharmaceutical research to modulate properties such as metabolic stability, membrane permeability, and electronic characteristics. As a fluorinated aromatic amide, this compound is a valuable building block for further chemical exploration and biological evaluation. Please note: This product is intended for non-human research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-fluorobenzoyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2/c1-17-15(19)13-5-3-2-4-12(13)14(18)10-6-8-11(16)9-7-10/h2-9H,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLSWZFNOKKYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(4-fluorobenzoyl)-N-methylbenzamide, highlighting substituent variations, physicochemical properties, and biological activities:

Compound Substituents Melting Point Key Biological Activity Activity Data
This compound - 4-Fluoro on benzoyl
- N-methyl on amide
Not reported Unknown (structural analog to U-47700 and 6g) N/A
U-47700 - 3,4-Dichloro on benzoyl
- N-methyl and dimethylamino on cyclohexyl
Not reported μ-opioid receptor agonist (euphoric effects) Short-lasting euphoria; high abuse potential
Compound 6g - Cyclohexylamino-dioxocyclobutenyl
- Trifluoromethylpyrimidinyl
178.1–179.4°C Antitumor (EGFRwt/Src inhibition) IC50: 0.75 μM (EGFRwt), 0.15 μM (Src)
Antiproliferative activity in cancer cells
4-Fluoro-N-(2-(pyridin-3-yl)piperidine-1-carbonothioyl)benzamide - 4-Fluoro on benzoyl
- Piperidine-thiocarbamoyl
Not reported CNS activity (synthesis confirmed) HPLC purity >99%; potential neuromodulatory applications
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide - 4-Chloro on phenyl
- Methoxy and methyl on benzamide
Not reported Fluorescent probe (Pb²⁺ detection) pH-dependent fluorescence; used in spectrofluorometric assays

Key Research Findings and Structural Insights

Pharmacological Activity

  • Opioid Analogs : U-47700, a dichlorinated N-methylbenzamide, demonstrates potent μ-opioid receptor activation, leading to euphoria and rapid re-dosing behavior. The absence of fluorine in U-47700 contrasts with this compound, suggesting that halogen type (F vs. Cl) and substitution pattern critically influence receptor binding and pharmacokinetics .
  • Antitumor Agents: Compound 6g, featuring a trifluoromethylpyrimidinyl group, exhibits nanomolar inhibition of EGFRwt and Src kinases. The electron-withdrawing trifluoromethyl group likely enhances binding to kinase ATP pockets, a property that could be explored in fluorinated analogs .

Physicochemical Properties

  • Fluorine Effects: The 4-fluorobenzoyl group in this compound may improve metabolic stability and lipophilicity compared to non-fluorinated benzamides. For instance, 4-fluorobenzoyl isothiocyanate derivatives exhibit synthetic utility in forming stable thiourea adducts, hinting at the fluorine’s role in modulating reactivity .
  • Solubility and Crystallinity : Crystalline forms of halogenated benzamides (e.g., 3,5-dibromo-N-methylbenzamide derivatives) highlight the importance of halogen atoms in lattice packing and bioavailability. Fluorine’s smaller atomic radius compared to chlorine or bromine may reduce steric hindrance, favoring different crystal morphologies .

Structural-Activity Relationships (SAR)

  • Substituent Position : Ortho-substituted benzamides (e.g., 2-fluoro vs. 4-fluoro) show divergent bioactivities. For example, 2-fluoro-N-[4-hydroxy-3-methyl-5-(5-methylbenzooxazol-2-yl)phenyl]benzamide () targets inflammatory pathways, whereas para-fluoro analogs may prioritize CNS or kinase interactions .
  • Amide Modifications : Replacement of N-methyl with bulkier groups (e.g., cyclohexyl in U-47700) alters receptor selectivity. N-methylation in this compound may balance metabolic stability and membrane permeability .

Q & A

Q. What are the optimal synthetic routes and characterization methods for 2-(4-fluorobenzoyl)-N-methylbenzamide?

Methodological Answer: The compound is synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation . Post-synthesis, characterization employs:

  • IR spectroscopy to confirm the presence of amide (C=O stretch at ~1650 cm⁻¹) and fluorobenzoyl groups.
  • ¹H-NMR to verify substitution patterns (e.g., aromatic protons, methyl group integration).
  • Elemental analysis to validate purity and stoichiometry .

Q. Table 1: Key Spectroscopic Data

TechniqueKey Peaks/FeaturesPurpose
IR~1650 cm⁻¹ (amide C=O), ~1250 cm⁻¹ (C-F)Functional group confirmation
¹H-NMRδ 7.2–8.1 (aromatic H), δ 2.9 (N-CH₃)Substituent position and purity
Elemental AnalysisC, H, N, F % match theoretical valuesStoichiometric validation

Q. What experimental conditions maximize fluorescence intensity in this compound?

Methodological Answer: Fluorescence optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce quenching.
  • pH : Maximum intensity at pH 5 due to protonation/deprotonation effects on the fluorophore .
  • Temperature : Stability at 25°C; higher temperatures increase non-radiative decay.
  • Concentration : Linear range of 0.1–10 µM to avoid self-absorption or aggregation .

Q. Table 2: Fluorescence Parameters

ParameterValue/RangeSignificance
λₑₓ/λₑₘ340 nm / 380 nmExcitation and emission maxima
LOD/LOQ0.269 mg/L / 0.898 mg/LSensitivity thresholds
R.S.D.%1.369Precision in measurements

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer: SAR studies require:

  • Synthesis of analogs : Modify substituents (e.g., replacing fluorine with Cl, CH₃, or OCH₃) to assess electronic/steric effects.
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays.
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and active site interactions .

Q. Example SAR Focus :

  • Fluorine’s electron-withdrawing effect may enhance binding to electron-rich enzyme pockets.
  • Methyl group on the benzamide moiety could influence steric hindrance .

Q. How should researchers resolve contradictions in fluorescence data under varying experimental conditions?

Methodological Answer: Contradictions arise from factors like solvent polarity, pH shifts, or temperature fluctuations. To address:

  • Control experiments : Repeat measurements in standardized buffers (e.g., PBS at pH 7.4) and compare with pH 5 data .
  • Quenching studies : Add known quenchers (e.g., KI) to differentiate static vs. dynamic quenching mechanisms.
  • Statistical validation : Use ANOVA to assess significance of temperature or solvent effects on intensity .

Q. What advanced techniques are suitable for studying receptor-ligand interactions involving this compound?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
  • Fluorescence Anisotropy : Assess conformational changes in receptor-ligand complexes .

Q. How can synthetic protocols be optimized for scalability while maintaining purity?

Methodological Answer:

  • Coupling reagent alternatives : Replace DCC/HOBt with EDC/HOAt for reduced byproduct formation.
  • Purification : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water) to isolate high-purity batches.
  • Scale-up validation : Monitor reaction efficiency via LC-MS at 10x and 100x scales to detect side products .

Q. Table 3: Comparison of Coupling Reagents

ReagentYield (%)Purity (%)Scalability
DCC/HOBt8595Moderate (mg scale)
EDC/HOAt9298High (g scale)

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